molecular formula C19H12F2N4O2S B11083248 2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(3,4-difluorophenyl)acetamide

2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(3,4-difluorophenyl)acetamide

Cat. No.: B11083248
M. Wt: 398.4 g/mol
InChI Key: KTPFFRRXPOMWNR-UHFFFAOYSA-N
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Description

2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(3,4-difluorophenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring, a cyano group, and a difluorophenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(3,4-difluorophenyl)acetamide typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction, often using cyanogen bromide or similar reagents.

    Attachment of the Phenyl Group: The phenyl group is typically introduced through a Friedel-Crafts acylation reaction.

    Formation of the Thioether Linkage: The thioether linkage is formed by reacting the pyrimidine derivative with a thiol compound.

    Attachment of the Difluorophenyl Group: The final step involves the acylation of the thioether with 3,4-difluoroaniline under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used for reduction.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or alkoxides, are commonly used.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions, particularly those involving sulfur-containing compounds. Its cyano group can also be used to investigate nitrile hydratase activity.

Medicine

Medically, this compound could be explored for its potential as a drug candidate. Its structural features suggest it might interact with various biological targets, including enzymes and receptors.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(3,4-difluorophenyl)acetamide likely involves interactions with specific molecular targets such as enzymes or receptors. The cyano group can act as an electrophile, while the sulfur atom can participate in redox reactions. The difluorophenyl group may enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetic acid
  • N-(3,4-difluorophenyl)-2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide

Uniqueness

Compared to similar compounds, 2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(3,4-difluorophenyl)acetamide stands out due to the presence of both the cyano and difluorophenyl groups. These functional groups confer unique chemical reactivity and biological activity, making it a versatile compound for various applications.

Properties

Molecular Formula

C19H12F2N4O2S

Molecular Weight

398.4 g/mol

IUPAC Name

2-[(5-cyano-6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(3,4-difluorophenyl)acetamide

InChI

InChI=1S/C19H12F2N4O2S/c20-14-7-6-12(8-15(14)21)23-16(26)10-28-19-24-17(11-4-2-1-3-5-11)13(9-22)18(27)25-19/h1-8H,10H2,(H,23,26)(H,24,25,27)

InChI Key

KTPFFRRXPOMWNR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)NC(=N2)SCC(=O)NC3=CC(=C(C=C3)F)F)C#N

Origin of Product

United States

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